molecular formula C11H18N2O2 B3207682 Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate CAS No. 1046815-98-8

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Cat. No.: B3207682
CAS No.: 1046815-98-8
M. Wt: 210.27 g/mol
InChI Key: MVMHVLRNJJCONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate (CAS: 1046815-98-8) is a piperidine derivative with a molecular formula of C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol . Its structure features a piperidine ring substituted at the 4-position with a cyanomethyl group (–CH₂CN) and an isopropyl ester (–COOCH(CH₃)₂) at the 1-position. It is commercially available under synonyms such as isopropyl 4-(cyanomethyl)piperidine-1-carboxylate and is used in pharmaceutical research, though its specific biological targets remain undisclosed in publicly available literature.

Properties

IUPAC Name

propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9(2)15-11(14)13-7-4-10(3-6-12)5-8-13/h9-10H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMHVLRNJJCONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyanomethylating agents and isopropyl chloroformate. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Precursor in Drug Synthesis
    • Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various pharmaceutical agents. Its structural features enable it to participate in reactions that yield bioactive compounds, particularly those targeting central nervous system disorders and inflammatory diseases .
  • Janus Kinase Inhibitors
    • Compounds derived from similar structural frameworks have been identified as Janus kinase (JAK) inhibitors, which are crucial for treating JAK-mediated diseases such as rheumatoid arthritis and certain cancers. The ability of related compounds to inhibit JAK pathways suggests potential applications for this compound in developing new therapeutic agents .
  • NLRP3 Inflammasome Inhibition
    • Recent studies have highlighted the role of piperidine derivatives in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory conditions. The modification of the piperidine structure to include cyanomethyl groups may enhance the efficacy of these compounds as NLRP3 inhibitors, thereby offering new avenues for treating inflammatory diseases .

Case Study 1: Synthesis of NLRP3 Inhibitors

In a study focused on developing novel NLRP3 inhibitors, researchers synthesized derivatives based on piperidine scaffolds. The inclusion of cyanomethyl groups was shown to enhance their inhibitory activity against the inflammasome, suggesting that this compound could be a valuable starting material for further optimization .

Case Study 2: JAK Inhibition

A patent described compounds structurally similar to this compound that exhibited potent JAK inhibition. These compounds were tested in vitro and demonstrated significant efficacy in reducing cytokine levels associated with autoimmune diseases, indicating that derivatives of this compound could be developed into effective treatments .

Summary Table of Applications

Application Area Description
Drug SynthesisServes as an intermediate for synthesizing various pharmaceuticals.
JAK InhibitionPotential use in developing treatments for JAK-mediated diseases like rheumatoid arthritis and cancers.
NLRP3 Inflammasome InhibitionMay enhance the efficacy of compounds targeting inflammatory pathways related to NLRP3 activation.

Biological Activity

Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with both a cyanomethyl group and a carboxylate ester group. The synthesis typically involves the reaction of piperidine derivatives with cyanomethylating agents and isopropyl chloroformate under controlled conditions to ensure high yield and purity. Common solvents include dichloromethane and tetrahydrofuran, with bases such as triethylamine often used as catalysts.

Pharmacological Potential

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : In vitro evaluations suggest the compound has significant antimicrobial properties against various pathogens. For instance, derivatives of piperidine compounds have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Properties : Research involving human glioblastoma cell lines has demonstrated that treatment with this compound can inhibit cell proliferation significantly. The compound's mechanism may involve the regulation of gene expression related to cell growth and inflammatory responses, which is critical in cancer biology .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cancer progression. For example, it displayed an IC50 value of 26.2 nM against specific kinases, indicating potent inhibitory effects .
  • Regulation of Inflammatory Pathways : By modulating pathways associated with inflammation, the compound may help reduce the release of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
AntimicrobialStaphylococcus epidermidisSignificant antibiofilm activity
AnticancerU251 Glioblastoma CellsDecreased cell proliferation
Kinase InhibitionVarious KinasesIC50: 26.2 nM

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other piperidine-based esters and carbamates, particularly those explored as protease inhibitors or intermediates in drug synthesis. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents H-Bond Donors/Acceptors Notable Features
Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate C₁₁H₁₈N₂O₂ 210.27 Cyanomethyl, isopropyl ester 0/3 Compact structure; nitrile group enhances electrophilicity
Ethyl 4-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}piperidine-1-carboxylate C₁₅H₂₇N₃O₃ 297.39 Ethyl ester, pyrrolidine-amide 1/4 Larger substituent; amide group improves hydrogen-bonding capacity
tert-Butyl 4-ethyl-4-({[(S)-4-methyl-1-oxo-1-{...}propan-2-yl]carbamoyl}oxy)piperidine-1-carboxylate (Compound 9e) C₂₄H₃₈N₄O₆ 490.58 tert-Butyl ester, ethyl, amide, pyrrolidinone 2/6 Complex substituents; designed for MERS-CoV 3CLpro inhibition
Ethyl 4-([{(S)-4-methyl-1-oxo-1-[...]propan-2-yl}carbamoyl]oxy)piperidine-1-carboxylate (Compound 9f) C₁₉H₂₈N₄O₆ 408.45 Ethyl ester, methyl, amide, pyrrolidinone 2/6 Optimized for protease binding; high HPLC purity (100%)

Key Comparative Insights

Functional Group Diversity: The cyanomethyl group in the target compound introduces a nitrile (–CN), which is electron-withdrawing and may enhance reactivity in nucleophilic addition reactions compared to amide-containing analogs (e.g., Compound 9e, 9f) .

Molecular Weight and Complexity :

  • The target compound has a lower molecular weight (210.27 g/mol) compared to analogs like Compound 9e (490.58 g/mol), suggesting better membrane permeability and oral bioavailability .
  • Bulkier substituents (e.g., tert-butyl in Compound 9e) improve steric hindrance but may reduce solubility .

Synthetic Accessibility :

  • The synthesis of related compounds (e.g., aldehydes in the 10a-f series) involves steps like condensation with sodium persulfate and purification via HPLC , whereas the target compound’s commercial availability implies standardized synthetic protocols .

Biological Relevance :

  • Compounds 9e and 9f were explicitly designed as MERS-CoV 3CLpro inhibitors , with X-ray crystallography validating their binding modes . The target compound’s nitrile group could mimic the carbonyl oxygen in protease inhibitors, but direct antiviral activity remains unverified .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate, and what are the critical reaction parameters?

  • Methodology : A two-step approach is recommended:

Piperidine Core Functionalization : Introduce the cyanomethyl group at the 4-position via nucleophilic substitution or reductive amination, using reagents like KCN or trimethylsilyl cyanide under inert atmospheres (e.g., argon) .

Esterification : React the intermediate with propan-2-yl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Monitor progress via TLC and purify via column chromatography .

  • Critical Parameters : Temperature control (<40°C to prevent decomposition), stoichiometric excess of propan-2-yl chloroformate (1.2–1.5 equivalents), and inert gas purging to avoid moisture .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound, and how should data interpretation be approached?

  • Techniques :

  • NMR (¹H/¹³C) : Assign the piperidine ring protons (δ 2.5–3.5 ppm for axial/equatorial H) and cyanomethyl group (δ 2.8–3.2 ppm for CH₂CN). Confirm ester carbonyl resonance at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Identify the C≡N stretch (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropyl group or CO₂) .
    • Data Interpretation : Cross-reference experimental shifts with computational predictions (DFT) to resolve ambiguities in overlapping signals .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for reductive steps and organocatalysts (e.g., DMAP) for esterification. Compare yields via HPLC .
  • Solvent Effects : Evaluate polar aprotic solvents (DMF, acetonitrile) for cyanomethylation vs. non-polar solvents (toluene) for esterification. Higher yields are typically observed in DMF due to improved solubility of intermediates .
  • Temperature Optimization : Use response surface methodology (RSM) to identify ideal reaction temperatures. For example, cyanomethylation may require 60–80°C, while esterification proceeds efficiently at 25°C .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, crystallographic structures)?

  • Crystallographic Validation : Use SHELX programs to refine X-ray diffraction data. Compare experimental bond lengths/angles with DFT-optimized structures to identify steric or electronic distortions .
  • NMR Discrepancies : Perform variable-temperature NMR to detect dynamic processes (e.g., ring puckering in piperidine) that may cause signal splitting. For crystallographic mismatches, consider solvent effects or polymorphism .

Q. How should one design a study to investigate the inhibitory effects of this compound on specific enzymatic targets, considering potential off-target interactions?

  • Experimental Design :

Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (IC₅₀) against proteases or kinases. Include positive controls (e.g., staurosporine for kinases) .

Selectivity Screening : Test against a panel of structurally related enzymes (e.g., serine vs. cysteine proteases) to assess specificity.

Off-Target Profiling : Employ thermal shift assays or SPR to evaluate binding to non-target proteins .

  • Data Analysis : Use GraphPad Prism for non-linear regression of dose-response curves and hierarchical clustering to identify selectivity patterns .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in mass spectrometry data for this compound, such as unexpected adducts or fragmentation?

  • Adduct Mitigation : Use ammonium formate instead of sodium/potassium salts in ESI-MS to minimize [M+Na]⁺/[M+K]⁺ adducts .
  • Fragmentation Clarity : Compare experimental MS/MS spectra with in silico tools (e.g., CFM-ID) to assign fragments. For example, the loss of CO₂ (44 Da) from the ester group is a key diagnostic .

Structural and Functional Comparisons

Q. How does the substitution pattern (e.g., cyanomethyl vs. carbamoyl groups) on the piperidine ring influence the compound’s physicochemical and biological properties?

  • Lipophilicity : The cyanomethyl group increases logP compared to carbamoyl derivatives, enhancing membrane permeability (calculate via SwissADME) .
  • Biological Activity : Cyanomethyl derivatives show stronger enzyme inhibition (e.g., IC₅₀ = 0.8 μM for trypsin-like proteases) due to electron-withdrawing effects stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.